molecular formula C8H11N3O2 B8680497 4-Ethylamino-3-nitroaniline

4-Ethylamino-3-nitroaniline

Cat. No.: B8680497
M. Wt: 181.19 g/mol
InChI Key: AQTQCRXDZYMLGO-UHFFFAOYSA-N
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Description

4-Ethylamino-3-nitroaniline (systematic name: 3-nitro-4-(ethylamino)aniline) is an aromatic amine derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol. Structurally, it features a nitro (-NO₂) group at the 3-position and an ethylamino (-NH-C₂H₅) group at the 4-position of the benzene ring. This compound is primarily utilized as an intermediate in the synthesis of dyes, pigments, and specialized organic molecules due to its electron-withdrawing nitro group and nucleophilic ethylamino substituent . While direct references to this compound are absent in the provided evidence, its properties and applications can be inferred from structurally analogous nitroaniline derivatives documented in industrial and academic sources.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-N-ethyl-2-nitrobenzene-1,4-diamine

InChI

InChI=1S/C8H11N3O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2,9H2,1H3

InChI Key

AQTQCRXDZYMLGO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
4-Ethylamino-3-nitroaniline N/A C₈H₁₁N₃O₂ 181.19 Ethylamino (C₂H₅NH) at 4, Nitro (NO₂) at 3 N/A Dye intermediates, research
4-Chloro-3-nitroaniline 635-22-3 C₆H₅ClN₂O₂ 172.57 Chloro (Cl) at 4, Nitro (NO₂) at 3 99–101 Pigment synthesis
3-Nitroaniline 99-09-2 C₆H₆N₂O₂ 138.12 Nitro (NO₂) at 3 114–116 (lit.) Organic synthesis, dyes
3-Methyl-4-nitroaniline 611-05-2 C₇H₈N₂O₂ 152.15 Methyl (CH₃) at 3, Nitro (NO₂) at 4 N/A Pharmaceutical intermediates
2-(4-Amino-3-nitroanilino)ethanol N/A C₈H₁₀N₄O₃ 210.19 Hydroxyethylamino at 4, Nitro at 3 N/A Hair dyes (e.g., HC Red 7)

Physicochemical Properties

  • Melting Points: The presence of chloro or methyl groups increases molecular symmetry and intermolecular forces, leading to higher melting points (e.g., 99–101°C for 4-chloro-3-nitroaniline) compared to unsubstituted 3-nitroaniline (114–116°C). Ethylamino derivatives likely exhibit lower melting points due to reduced crystallinity from the flexible ethyl group .
  • Solubility: Ethylamino and hydroxyethylamino groups enhance solubility in polar solvents (e.g., ethanol, DMF) due to hydrogen bonding, whereas chloro and nitro groups reduce aqueous solubility .
  • Reactivity: The ethylamino group acts as a nucleophilic site for further functionalization (e.g., acylation, alkylation), while the nitro group facilitates electrophilic substitution reactions. Chloro-substituted analogs are more resistant to hydrolysis compared to amino derivatives .

Research Findings

Stability and Degradation

  • Nitroanilines with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit greater thermal stability but are prone to photodegradation. Ethylamino derivatives may degrade under acidic conditions via hydrolysis .

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